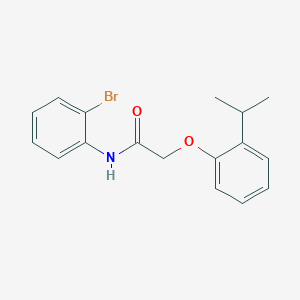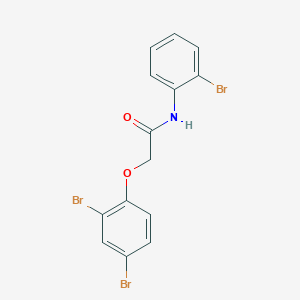![molecular formula C14H14ClF3N2O4 B284623 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea, also known as TFMB-TFMU, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea is based on its ability to selectively target and bind to specific protein targets. This compound contains a urea moiety that can form hydrogen bonds with amino acid residues in the protein target, leading to the stabilization of the protein complex. This can result in the inhibition or activation of the protein function, depending on the specific protein target.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific protein target. For example, this compound has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has several advantages for lab experiments, including its high selectivity and potency, ease of synthesis, and compatibility with various experimental techniques. However, this compound also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Orientations Futures
There are several future directions for the research and development of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea. One direction is the identification of new protein targets for this compound, which can help in the development of new drugs and therapies for various diseases. Another direction is the optimization of this compound derivatives with improved selectivity and potency. Additionally, the application of this compound in various experimental techniques, including imaging and proteomics, can also be explored.
Méthodes De Synthèse
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with tetrahydrofuran-2-ylmethylamine, followed by the addition of carbonyldiimidazole and tert-butyl isocyanate. The product is then purified through column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively label and identify protein targets, which can help in understanding the molecular mechanisms of various biological processes. This compound has also been used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H14ClF3N2O4 |
|---|---|
Poids moléculaire |
366.72 g/mol |
Nom IUPAC |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C14H14ClF3N2O4/c15-8-3-4-10-11(6-8)24-14(23-10,13(16,17)18)20-12(21)19-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H2,19,20,21) |
Clé InChI |
KSGGBUMBFZWPKS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
SMILES canonique |
C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)




![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

